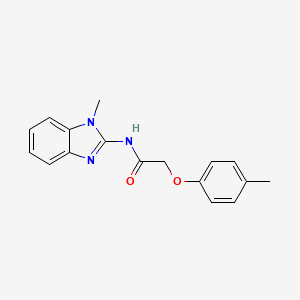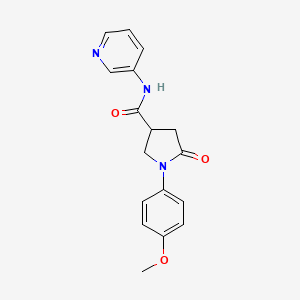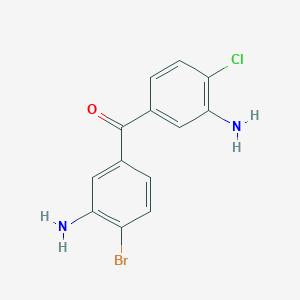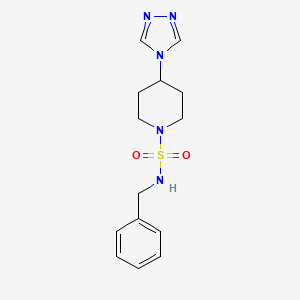
N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide, also known as MMBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMBI is a benzimidazole derivative and is synthesized using a specific method.
Applications De Recherche Scientifique
N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. This compound has been shown to exhibit antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Mécanisme D'action
The exact mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the modulation of gene expression. This compound has also been shown to decrease the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide is its relatively low toxicity, making it a potentially safe candidate for therapeutic applications. Additionally, this compound is stable under physiological conditions, making it suitable for in vivo studies. However, this compound's low solubility in water can make it challenging to use in certain experimental setups, and its mechanism of action is not fully understood, making it difficult to predict its effects accurately.
Orientations Futures
There are several potential future directions for N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide research. One potential avenue is the development of this compound-based therapies for cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on specific signaling pathways and enzymes. Furthermore, the development of more water-soluble analogs of this compound could potentially address some of the limitations associated with its use in lab experiments.
In conclusion, this compound is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide is synthesized using a multi-step process that involves the reaction of 2-aminomethyl-1-methyl-benzimidazole with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified using column chromatography to obtain the desired product.
Propriétés
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-7-9-13(10-8-12)22-11-16(21)19-17-18-14-5-3-4-6-15(14)20(17)2/h3-10H,11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPAUYUJDNAPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)

![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366729.png)
![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)

![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)

![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5366765.png)